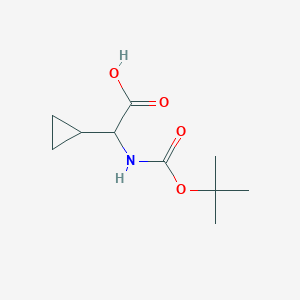![molecular formula C9H8BrNO2 B1344286 7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1245708-33-1](/img/structure/B1344286.png)
7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Vue d'ensemble
Description
7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C9H8BrNO2 and its molecular weight is 242.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Platelet Aggregation Inhibition
Derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one, including compounds structurally related to 7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, have been synthesized and evaluated for their ability to inhibit platelet aggregation. These compounds showed promising activity, with some inhibiting ADP (adenosine 5'-diphosphate)-induced platelet aggregation effectively, highlighting their potential in managing conditions associated with platelet aggregation (Tian et al., 2012).
Antimicrobial Properties
Certain benzo[b][1,4]oxazin-3(4H)-one derivatives, including those similar to this compound, have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The presence of specific substituents, such as fluorine atoms, has been found to enhance the antimicrobial properties of these compounds, offering insights into the design of new antimicrobial agents (Fang et al., 2011).
Novel Synthetic Methods
Innovative synthetic methods have been developed for compounds within the 2H-benzo[1,4]oxazine class, which includes this compound. These methods involve starting materials such as 2-aminophenol and aim to provide more efficient pathways for producing various derivatives of 2H-benzo[1,4]oxazines, potentially broadening their applications in biological and medicinal research (詹淑婷, 2012).
Corrosion Inhibition
2-Methyl-4H-benzo[d][1,3]oxazin-4-one, a compound structurally similar to this compound, has been evaluated for its corrosion inhibition properties on mild steel in acidic solutions. The study found significant inhibition efficiency, which depended on factors like the amount of nitrogen in the inhibitor and its concentration, highlighting the potential application of these compounds in protecting metals from corrosion (Kadhim et al., 2017).
Propriétés
IUPAC Name |
7-bromo-2-methyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-5-9(12)11-7-3-2-6(10)4-8(7)13-5/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEHEXXQFGINCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1H-Benzo[d]imidazol-4-yl)methanol](/img/structure/B1344222.png)
![5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1344223.png)


![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)

